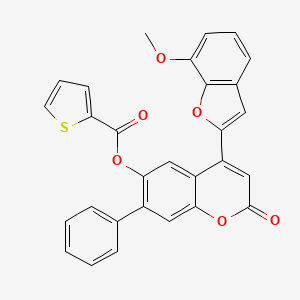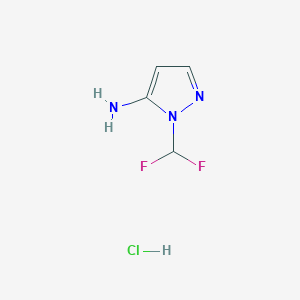![molecular formula C14H19ClFN3 B15111318 N-[(3-fluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B15111318.png)
N-[(3-fluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-fluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a propyl group attached to a pyrazole ring, with an amine group and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-fluorobenzyl chloride with 3-methyl-1-propylpyrazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with an amine source to introduce the amine group. Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide
- N-[(4-fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide
Uniqueness
N-[(3-fluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H19ClFN3 |
|---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c1-3-7-18-10-14(11(2)17-18)16-9-12-5-4-6-13(15)8-12;/h4-6,8,10,16H,3,7,9H2,1-2H3;1H |
InChI Key |
UINJGYVLVRULJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111239.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15111244.png)

![Methyl 2-[({5-chloro-2-[(2-chlorobenzyl)sulfanyl]pyrimidin-4-yl}carbonyl)amino]benzoate](/img/structure/B15111264.png)

![3-(3-Chloro-4-methylphenyl)-8-(2-phenylethyl)-6-hydropyrazolo[5,4-d]1,2,4-tria zolo[1,5-e]pyrimidine](/img/structure/B15111270.png)
![2-(benzylsulfanyl)-5-bromo-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]pyrimidine-4-carboxamide](/img/structure/B15111278.png)
![2-[10-(4-Fluorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B15111281.png)
![{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]pyrrolidin-2-yl}-N-(5-ethyl(1,3,4-thia diazol-2-yl))carboxamide](/img/structure/B15111301.png)
![(2Z)-2-(2,4-dichlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15111309.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B15111312.png)


![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-ethyl-5-methylpyrazol-3-amine;hydrochloride](/img/structure/B15111327.png)
